Molecular weight and formula of 3-Monochlorotriiodothyronine
Molecular weight and formula of 3-Monochlorotriiodothyronine
An In-depth Technical Guide to 3-Monochlorotriiodothyronine A Comprehensive Overview of Physicochemical Properties, Analytical Characterization, and Pharmaceutical Context for Researchers and Drug Development Professionals
Introduction
3-Monochlorotriiodothyronine is a halogenated analogue of the endogenous thyroid hormone 3,5,3'-triiodo-L-thyronine (T3). Primarily encountered in the pharmaceutical industry, it is recognized as a process-related impurity in the synthesis of Levothyroxine (T4), a critical medication for treating hypothyroidism.[1][2] Its structural similarity to active thyroid hormones necessitates rigorous analytical characterization and control to ensure the safety and efficacy of synthetic thyroid hormone preparations.
This technical guide provides a comprehensive overview of 3-Monochlorotriiodothyronine, consolidating its core molecular and physical properties, outlining methodologies for its analytical characterization, and discussing its relevance within the context of pharmaceutical development and quality control. The information is structured to provide researchers, analytical scientists, and drug development professionals with the foundational knowledge required to manage this specific impurity.
Core Molecular and Chemical Identity
The fundamental identity of a molecule is defined by its structure, weight, and standardized identifiers. 3-Monochlorotriiodothyronine is systematically named (2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid.[1][3] This nomenclature precisely describes its stereochemistry and the specific positions of its halogen substituents.
The key identifiers for 3-Monochlorotriiodothyronine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClI₃NO₄ | PubChem, USP[1][2] |
| Molecular Weight | 685.42 g/mol | PubChem, Pharmaffiliates[1][4] |
| CAS Number | 909279-46-5 | PubChem, Allmpus[1][5] |
| IUPAC Name | (2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | PubChem[1] |
| Synonyms | 3-Chloro-3',5,5'-triiodo-L-thyronine; Levothyroxine Impurity 10 | PubChem[1] |
The chemical structure of 3-Monochlorotriiodothyronine is depicted below, highlighting the core thyronine backbone with its characteristic diphenyl ether linkage.
Caption: 2D structure of 3-Monochlorotriiodothyronine.
Physicochemical Properties
The physical characteristics of 3-Monochlorotriiodothyronine are critical for its handling, storage, and analysis. As a high-molecular-weight, poly-halogenated amino acid, its solubility is limited in aqueous solutions and higher in organic solvents.
| Property | Observation/Value | Significance |
| Appearance | Off-white to white solid | Provides a preliminary check for material purity and degradation.[3][5] |
| Solubility | Soluble in DMSO; USP/EP Diluent (Methanol) | Dictates the choice of solvent for preparing analytical standards and samples.[5][6] |
| Purity (Typical) | ≥98% by HPLC | High purity is essential for its use as a reference standard in quantitative analysis.[5] |
| Storage Condition | 2-8 °C | Recommended for maintaining chemical stability and preventing degradation over time.[6] |
The specified solubility in methanol-based diluents is a key insight for analytical chemists. This choice is predicated on the need to fully dissolve the analyte for accurate quantification by techniques like HPLC, while ensuring compatibility with common reverse-phase chromatography mobile phases.
Analytical Characterization and Methodologies
The primary role of 3-Monochlorotriiodothyronine in a pharmaceutical setting is as a Pharmaceutical Analytical Impurity (PAI) .[2] Its control is mandated by pharmacopeial monographs for Levothyroxine. The most robust and widely accepted method for its detection and quantification is High-Performance Liquid Chromatography (HPLC), typically coupled with UV detection.
Causality in Method Selection
The choice of HPLC is driven by its high resolving power, which is essential to separate 3-Monochlorotriiodothyronine from the active pharmaceutical ingredient (API), Levothyroxine, and other structurally similar impurities. These compounds share the same thyronine core and differ only in their halogen substitution pattern, making them challenging to resolve by other means. A reverse-phase C18 column is typically employed, as the non-polar stationary phase effectively retains the hydrophobic thyronine structures, allowing for separation based on subtle differences in polarity using a gradient elution of an acidified aqueous buffer and an organic modifier like acetonitrile.
Protocol: Conceptual HPLC Workflow for Impurity Profiling
This protocol outlines a self-validating system for the quantification of 3-Monochlorotriiodothyronine in a Levothyroxine drug substance.
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Preparation of Reference Standard:
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Accurately weigh a certified reference standard of 3-Monochlorotriiodothyronine.
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Dissolve in the specified diluent (e.g., Methanol/water mixture) to a known concentration (e.g., 1 µg/mL). This solution serves as the basis for quantification.
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-
Preparation of Sample Solution:
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Accurately weigh the Levothyroxine API sample.
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Dissolve in the same diluent to a high concentration (e.g., 1 mg/mL). This ensures that trace impurities are above the limit of detection.
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-
Chromatographic System:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: Aqueous buffer (e.g., 0.1% Phosphoric Acid).
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to resolve early-eluting polar compounds and later-eluting non-polar compounds like Levothyroxine.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 225 nm.
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System Suitability Testing (SST):
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Inject a solution containing both Levothyroxine and 3-Monochlorotriiodothyronine.
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Trustworthiness Check: Verify that the resolution between the two peaks is greater than a predefined value (e.g., >2.0) to ensure the system can adequately separate the impurity from the API.
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Check the tailing factor and theoretical plates for the API peak to confirm column performance.
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-
Analysis and Quantification:
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Inject the Reference Standard and Sample Solution in sequence.
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Identify the 3-Monochlorotriiodothyronine peak in the sample chromatogram by comparing its retention time to that of the reference standard.
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Calculate the amount of the impurity in the API using the peak area response from the known concentration of the reference standard.
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Caption: A typical workflow for HPLC-based impurity analysis.
Synthesis and Biological Context
3-Monochlorotriiodothyronine is not a compound that is synthesized intentionally as a primary product. Instead, it arises as a byproduct during the complex manufacturing process of Levothyroxine. The synthesis of Levothyroxine involves the iodination of L-tyrosine and subsequent coupling of diiodotyrosine precursors. The presence of chlorine sources and incomplete iodination can lead to the formation of chlorinated analogues like 3-Monochlorotriiodothyronine.
Its structure is critically similar to the biologically active thyroid hormones T3 and T4, differing only by the substitution of a single iodine atom with a chlorine atom on the inner phenyl ring relative to T4.
Caption: Structural relationship of 3-Monochlorotriiodothyronine to T3 and T4.
The biological activity of 3-Monochlorotriiodothyronine is not extensively characterized in the literature. However, due to its profound structural similarity to T3 and T4, it is plausible that it could interact with thyroid hormone receptors, potentially acting as either a weak agonist or an antagonist. This potential for biological activity, however low, underscores the importance of controlling its presence in Levothyroxine formulations to prevent any unintended physiological effects.
Conclusion
3-Monochlorotriiodothyronine is a chemically defined entity with a molecular formula of C₁₅H₁₁ClI₃NO₄ and a molecular weight of 685.42 g/mol . Its primary relevance is as a process impurity in the manufacturing of Levothyroxine. For scientists in pharmaceutical development and quality control, a thorough understanding of its physicochemical properties is essential for developing robust analytical methods, principally HPLC, to ensure its levels are maintained below the stringent limits required for patient safety. Its status as a certified reference material from pharmacopeial bodies highlights its critical role in the validation of these essential quality control procedures.
References
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Global Substance Registration System (GSRS). 3-MONOCHLOROTRIIODOTHYRONINE. [Link]
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PubChem. 3-Monochlorotriiodothyronine. National Center for Biotechnology Information. [Link]
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Allmpus. monochlorotriiodothyronine (usp). [Link]
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Pharmaffiliates. Levothyroxine-impurities. [Link]
-
PubMed. 3'-isopropyl-3,5-diiodo-L-thyronine: a potent synthetic thyromimetic thyronine analog. [Link]
-
Pharmaffiliates. Monochlorotriiodothyronine. [Link]
Sources
- 1. 3-Monochlorotriiodothyronine | C15H11ClI3NO4 | CID 71587860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. allmpus.com [allmpus.com]
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